molecular formula C26H33N5O2S B12494049 N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide

N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide

Cat. No.: B12494049
M. Wt: 479.6 g/mol
InChI Key: MMZUERWBDKNXTN-UHFFFAOYSA-N
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Description

N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethylphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the ethylphenyl group via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with 2-methylbenzamide under appropriate reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used.

Scientific Research Applications

N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide include other triazole derivatives and benzamide compounds, such as:

  • 4-ethyl-5-(2-oxoethyl)-4H-1,2,4-triazole-3-thiol
  • 2-methyl-N-(4-ethylphenyl)benzamide
  • 1-(4-ethylphenyl)-3-(2-methylpropyl)-1H-1,2,4-triazole-5-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C26H33N5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[1-[4-ethyl-5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-2-methylbenzamide

InChI

InChI=1S/C26H33N5O2S/c1-6-19-12-14-20(15-13-19)27-22(32)16-34-26-30-29-24(31(26)7-2)23(17(3)4)28-25(33)21-11-9-8-10-18(21)5/h8-15,17,23H,6-7,16H2,1-5H3,(H,27,32)(H,28,33)

InChI Key

MMZUERWBDKNXTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C(C(C)C)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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